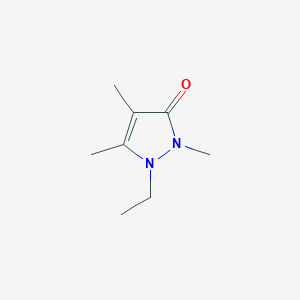
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine derivatives in the presence of acetic acid . This reaction typically proceeds under mild conditions and yields the desired pyrazoline derivative.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of metal catalysts and greener synthesis methods to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include organo- and metal-catalysts, hydrazines, and diazo compounds. Reaction conditions often involve mild temperatures and the use of solvents like acetic acid .
Major Products
The major products formed from these reactions include pyrazole and pyrazolone derivatives, which have significant applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity towards various biological molecules . These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use in pharmaceuticals and as a reagent in analytical chemistry.
2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Exhibits similar reactivity and applications in medicinal chemistry.
Uniqueness
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad-spectrum applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-ethyl-2,4,5-trimethylpyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5-10-7(3)6(2)8(11)9(10)4/h5H2,1-4H3 |
InChI-Schlüssel |
LEUNCCJCPAXXDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=O)N1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
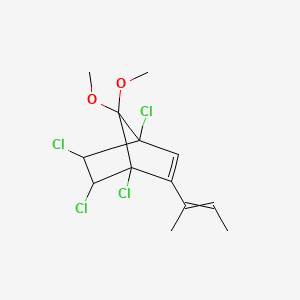
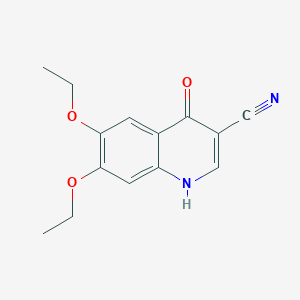
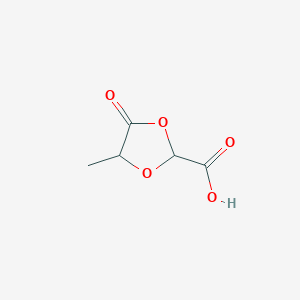
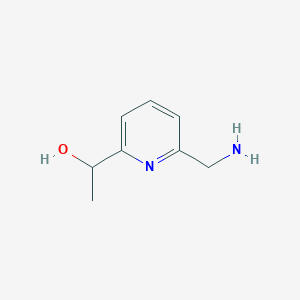

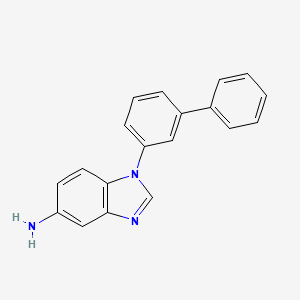

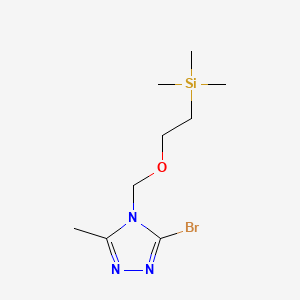
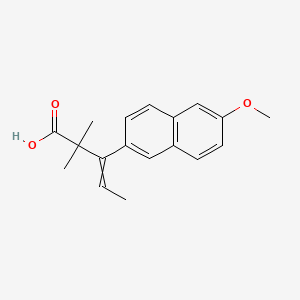
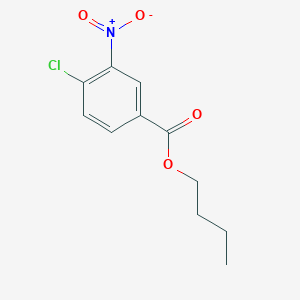
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)
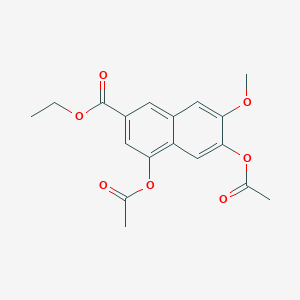
![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
